1,6-bis({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl})hexane-1,6-dione dihydrochloride
Description
1,6-bis({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl})hexane-1,6-dione dihydrochloride is a synthetic bis-piperazine derivative with a hexanedione linker. Its structure features two piperazine rings, each substituted with a benzodioxolylmethyl group (a fused bicyclic aromatic system with two oxygen atoms), connected via a six-carbon diketone spacer. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies. The benzodioxole moiety is known for its electron-rich aromatic system, which may facilitate interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1,6-bis[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]hexane-1,6-dione;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O6.2ClH/c35-29(33-13-9-31(10-14-33)19-23-5-7-25-27(17-23)39-21-37-25)3-1-2-4-30(36)34-15-11-32(12-16-34)20-24-6-8-26-28(18-24)40-22-38-26;;/h5-8,17-18H,1-4,9-16,19-22H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUYRPOWFKZVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCCC(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40Cl2N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines. These compounds are known to target microtubules and their component protein, tubulin, which play a crucial role in cell division and are therefore a common target for anticancer agents.
Biochemical Pathways
The compound likely affects the biochemical pathways related to cell division and apoptosis, given its potential interaction with tubulin and microtubules. The disruption of these pathways can lead to cell cycle arrest and programmed cell death, thereby inhibiting the proliferation of cancer cells.
Biological Activity
1,6-bis({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl})hexane-1,6-dione dihydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound features a complex structure with a piperazine moiety and a benzodioxole group, which is often associated with various biological activities. The presence of these functional groups is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing benzodioxole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various pathogens, including Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Candida albicans | Effective at specific concentrations |
Anticancer Potential
The anticancer properties of similar compounds have been explored in various studies. For example, derivatives of benzodioxole have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
| Cancer Type | Effect | Reference |
|---|---|---|
| Breast Cancer | Cell proliferation inhibition | |
| Colon Cancer | Induction of apoptosis |
The biological activity of this compound may involve the following mechanisms:
- Interaction with Enzymes : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell growth.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.
Case Studies
Several case studies have highlighted the efficacy of related compounds in preclinical settings. For instance:
- A study demonstrated that a similar benzodioxole derivative significantly reduced tumor size in murine models of breast cancer.
- Another investigation reported that compounds with structural similarities exhibited potent antibacterial effects in vitro and in vivo.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
Research indicates that compounds similar to 1,6-bis({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl})hexane-1,6-dione dihydrochloride exhibit potential as inhibitors of specific neurotransmitter pathways. For instance, they may influence the endocannabinoid system by inhibiting the enzyme responsible for degrading anandamide, thereby enhancing its levels and activity in the brain. This could have implications for treating conditions such as anxiety and depression .
2. Anticancer Activity
Studies have shown that derivatives of this compound may possess anticancer properties. The ability to modulate cellular signaling pathways involved in differentiation and apoptosis makes it a candidate for further exploration in cancer therapy. It has been suggested that these compounds can inhibit tumor growth by targeting specific oncogenic pathways .
3. Cardiovascular Research
There is emerging evidence that piperazine derivatives can affect cardiovascular health by modulating vascular smooth muscle contraction and endothelial function. This suggests potential applications in treating hypertension and other cardiovascular diseases .
Case Studies
Case Study 1: Neuroprotective Effects
A study demonstrated that a related compound improved cognitive function in animal models of neurodegeneration. The mechanism was attributed to the modulation of neuroinflammatory processes and enhancement of synaptic plasticity .
Case Study 2: Anticancer Properties
In vitro studies indicated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The observed effects were linked to cell cycle arrest and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
However, comparisons can be drawn to piperazine derivatives with similar substituents or linker systems. Below is a comparative analysis based on structural features and inferred properties:
| Compound Name | Key Structural Features | Solubility | Potential Applications |
|---|---|---|---|
| 1,6-bis({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl})hexane-1,6-dione dihydrochloride | Dual piperazine rings, benzodioxolylmethyl substituents, hexanedione linker, dihydrochloride salt | High (due to ionic form) | Multivalent receptor ligands, CNS-targeting drugs |
| 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid [CAS 180576-05-0] | Single piperazine ring, Fmoc-protected amine, acetic acid substituent | Moderate (organic solvent-soluble) | Peptide synthesis, protecting-group chemistry |
Key Differences and Implications
Piperazine Core and Substituents: The target compound’s dual piperazine rings may enhance binding affinity through cooperative interactions, whereas mono-piperazine analogs (e.g., the Fmoc derivative in ) are typically used as synthetic intermediates . The benzodioxolylmethyl groups in the target compound contrast with the Fmoc group in the analog.
Linker and Salt Form :
- The hexanedione linker provides conformational flexibility and distance between the two piperazine termini, enabling bridging between distal binding sites. In contrast, the acetic acid substituent in the Fmoc analog is shorter and less flexible.
- The dihydrochloride salt improves water solubility, a critical factor for bioavailability in drug development, while the neutral Fmoc derivative is more suited for organic-phase reactions.
Biological Activity: No direct pharmacological data are available for the target compound. However, benzodioxole-containing compounds (e.g., paroxetine) are known for serotonin reuptake inhibition, suggesting possible CNS activity. The Fmoc analog, however, lacks therapeutic relevance and is restricted to synthetic chemistry applications .
Research Findings and Data Gaps
- SHELX-based refinement could theoretically resolve its conformation, but empirical studies are needed .
- Pharmacological Studies: No comparative efficacy or toxicity data exist between the target compound and its analogs. Hypotheses about its multivalent binding or CNS activity remain untested.
- Synthetic Utility : The Fmoc analog’s role in peptide synthesis is well-documented, but the target compound’s synthetic pathways and stability under physiological conditions require further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
